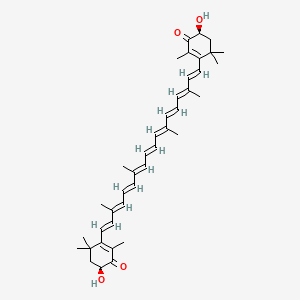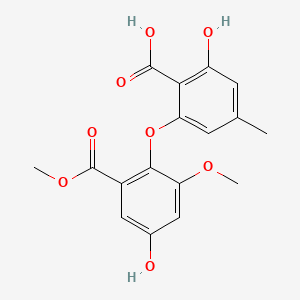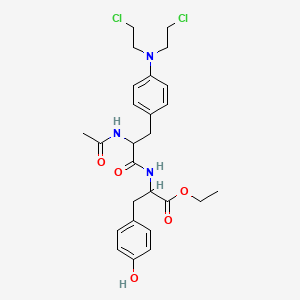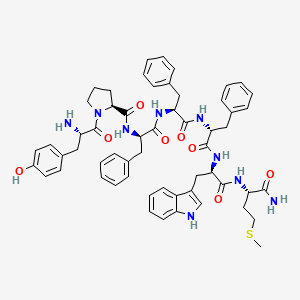
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide
Vue d'ensemble
Description
Awl 60 is a non-competitive antagonist of substance P (6-11).
Applications De Recherche Scientifique
Enzyme Study and Peptide Hydrolysis
Research by Menzies and McQuillan (1967) focused on a peptidase from pig thyroid glands, which demonstrated the hydrolysis of peptides containing aromatic amino acids, including phenylalanine and tyrosine. This study is significant for understanding the enzymatic activity related to peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Menzies & McQuillan, 1967).
Synthesis and Biological Activity
Studies on peptide synthesis, such as those by Otsuka et al. (1966) and Guttmann & Boissonnas (1959), have focused on creating peptides with specific amino acid sequences, which include elements of the tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide structure. These studies contribute to our understanding of the synthetic methods and biological activities of such peptides (Otsuka, Inouye, Shinozaki, & Kanayama, 1966); (Guttmann & Boissonnas, 1959).
Nuclear Magnetic Resonance Studies
Bleich et al. (1976) conducted nuclear magnetic resonance studies on peptides, including those similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide. This research provided insights into the conformational dynamics of such peptides, important for understanding their pharmacological activities (Bleich, Cutnell, Day, Freer, Glasel, & McKelvy, 1976).
Aminoacyl-tRNA Synthetases and Amino Acid Specificity
Research by Igloi, Von Der Haar, & Cramer (1978) explored the specificity of aminoacyl-tRNA synthetases, including those interacting with phenylalanine and tyrosine. This is relevant for understanding the role of peptides like tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide in protein synthesis (Igloi, Von Der Haar, & Cramer, 1978).
Antibiotic and Antiviral Properties
Milne et al. (1998) investigated the biological activity of cyclic dipeptides, including those containing phenylalanine and tyrosine. This research contributes to our understanding of the potential antibiotic and antiviral properties of peptides similar to tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide (Milne, Hunt, Rostoll, Walt, & Graz, 1998).
Propriétés
Numéro CAS |
140716-14-9 |
|---|---|
Nom du produit |
Tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide |
Formule moléculaire |
C57H65N9O8S |
Poids moléculaire |
1036.2 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H65N9O8S/c1-75-29-27-45(51(59)68)61-55(72)49(34-40-35-60-44-21-12-11-20-42(40)44)64-53(70)47(32-37-16-7-3-8-17-37)62-52(69)46(31-36-14-5-2-6-15-36)63-54(71)48(33-38-18-9-4-10-19-38)65-56(73)50-22-13-28-66(50)57(74)43(58)30-39-23-25-41(67)26-24-39/h2-12,14-21,23-26,35,43,45-50,60,67H,13,22,27-34,58H2,1H3,(H2,59,68)(H,61,72)(H,62,69)(H,63,71)(H,64,70)(H,65,73)/t43-,45-,46-,47+,48+,49+,50-/m0/s1 |
Clé InChI |
VOMQYBALZJIZLK-URSBCDAASA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)N |
SMILES |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
SMILES canonique |
CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N |
Apparence |
Solid powder |
Autres numéros CAS |
140716-14-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
YPFFFWM |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AWL 60 AWL-60 Tyr-Pro-D-Phe-Phe-D-Phe-D-Trp-MetNH2 tyrosyl-prolyl-phenylalanyl-phenylalanyl-phenylalanyl-tryptophyl-methioninamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



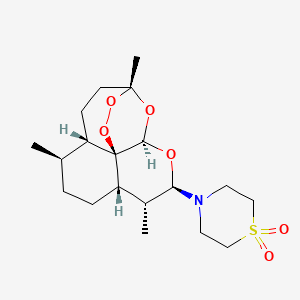
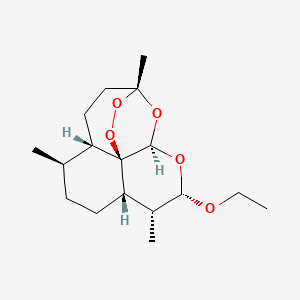
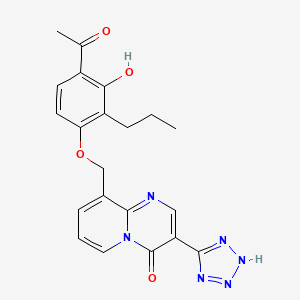
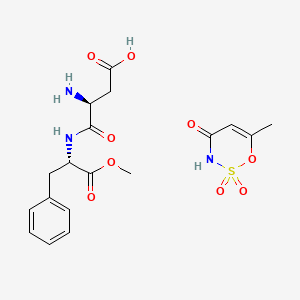
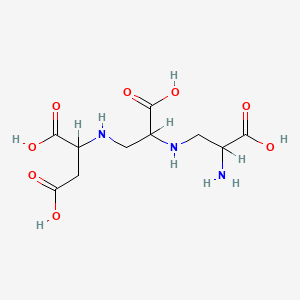
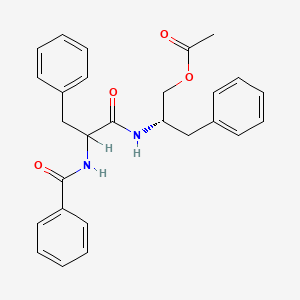
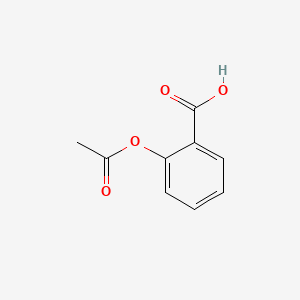
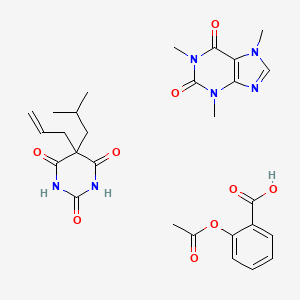
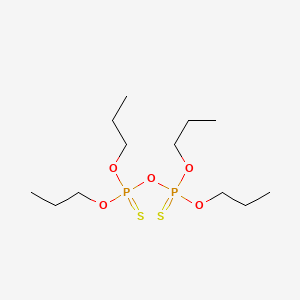
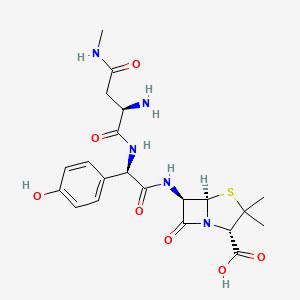
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
